2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide
Description
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-2-5-14-12(17)10-19-13-15-6-7-16(13)9-11-4-3-8-18-11/h3-4,6-8H,2,5,9-10H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJRTUPIGDAPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=CN1CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-[1-(Furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H15N3OS
- Molecular Weight : 241.33 g/mol
The presence of both imidazole and furan rings in its structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the furan moiety can participate in oxidative reactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections .
Antimicrobial Activity
Research indicates that compounds similar to this compound show significant antimicrobial activity. For instance, derivatives with furan and imidazole rings have been evaluated for their efficacy against various bacterial strains.
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit tyrosinase, an enzyme linked to pigmentation disorders and melanoma. The following table summarizes findings from recent studies:
| Compound | Enzyme Target | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|---|
| This compound | Tyrosinase | 12.5 | Mixed Inhibition | |
| Kojic Acid (Control) | Tyrosinase | 19.9 | Competitive Inhibition |
Case Studies
Several case studies have highlighted the biological activities of compounds related to this compound:
- Tyrosinase Inhibition : A study demonstrated that the compound effectively inhibited tyrosinase activity, suggesting its potential use in cosmetic formulations aimed at skin lightening .
- Antiviral Properties : Another investigation into derivatives indicated potential antiviral activity against SARS-CoV-2, with specific compounds showing promising IC50 values .
- Cytotoxicity Assessment : Cytotoxicity tests on human cell lines revealed that while some derivatives exhibited low toxicity at therapeutic concentrations, further optimization is required to enhance their safety profile .
Comparison with Similar Compounds
Comparison with Organic Electroluminescent Materials (e.g., Tang and Vanslyke’s OLED Systems)
Tang and Vanslyke’s pioneering work on organic electroluminescent diodes (OLEDs) utilized double-layer organic thin films, achieving high quantum efficiency (1%) and brightness (>1000 cd/m²) at low voltages .
- Furan and imidazole rings : These conjugated systems may facilitate electron-hole recombination, akin to the aromatic layers in Tang’s devices.
- Acetamide side chain: Polar groups can disrupt crystallinity, possibly lowering luminous efficiency compared to non-polar analogs.
Table 1: Hypothetical Comparison with OLED Materials
Comparison with Benzimidazole-Based Pharmaceuticals (e.g., Crystalline Urea Maleate Derivatives)
The crystalline forms of 1-((2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate highlight the importance of solid-state properties in drug development . Key comparisons include:
- Core structure : The target compound’s imidazole vs. benzimidazole in the urea maleate derivative. Benzimidazole’s extended aromatic system enhances π-stacking, improving crystallinity, whereas imidazole may reduce melting points.
- Functional groups : The acetamide group in the target compound vs. urea in the maleate derivative. Urea’s hydrogen-bonding capacity likely enhances solubility, while acetamide’s alkyl chain may increase lipophilicity.
- Bioavailability : Sulfanyl groups in the target compound could improve membrane permeability compared to the maleate salt’s ionic character.
Table 2: Solid-State and Solubility Comparison
Contrast with Organophosphorus Compounds (e.g., Phosphoramidocyanidates)
While structurally distinct, the sulfanyl group in the target compound contrasts with phosphorus-based electrophilic centers:
- Reactivity : Phosphoramidocyanidates inhibit acetylcholinesterase via phosphorylated serine residues, whereas the target compound’s sulfanyl group is less reactive, suggesting lower toxicity.
- Applications: The target compound’s heterocyclic core aligns with therapeutic or optoelectronic uses, unlike organophosphorus compounds’ niche in agrochemicals or chemical weapons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
